Zuranolone, also known as SAGE-217, is a synthetic neuroactive steroid [] classified as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors [, , , ]. It is a progesterone metabolite synthesized from cholesterol or steroid hormones in various brain regions []. It plays a significant role in scientific research, particularly in the investigation of mood disorders and their treatment. Zuranolone is being studied for its potential as a rapid-acting antidepressant, particularly for conditions like major depressive disorder (MDD) and postpartum depression (PPD) [, , , ].
Zuranolone, chemically known as 1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile, is a synthetic neurosteroid developed primarily for the treatment of major depressive disorder. It is classified as a new molecular entity and has shown promising results in clinical trials for alleviating depressive symptoms. Zuranolone acts on the gamma-aminobutyric acid receptor system and is noted for its rapid onset of action compared to traditional antidepressants.
Zuranolone was developed by Sage Therapeutics and has received attention due to its unique mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid receptor. The compound is classified under neurosteroids and has been studied for its potential therapeutic effects in various mood disorders. Its chemical structure includes multiple stereocenters and functional groups that contribute to its pharmacological properties.
The synthesis of zuranolone involves a series of five chemical transformations conducted over four manufacturing steps. The process includes:
Zuranolone's molecular structure can be represented as follows:
The structure features a complex arrangement of rings and functional groups that facilitate its interaction with the gamma-aminobutyric acid receptor system. Detailed structural analysis using techniques like X-ray diffraction has confirmed the integrity of zuranolone's crystalline form post-synthesis .
Zuranolone participates in various chemical reactions that are crucial for its pharmacological activity:
Zuranolone exerts its effects primarily through modulation of the gamma-aminobutyric acid receptor system:
Zuranolone's primary application is in the treatment of major depressive disorder. Clinical trials have demonstrated its efficacy in rapidly reducing depressive symptoms compared to traditional antidepressants. It is also being investigated for potential use in other psychiatric disorders due to its mechanism of action on neurotransmitter systems.
Recent meta-analysis studies have shown significant improvements in patient outcomes with zuranolone treatment, indicating it may offer a new approach for managing depression with a favorable safety profile .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4